molecular formula C17H18ClNO5 B2648187 6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one CAS No. 887209-77-0

6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2648187
CAS No.: 887209-77-0
M. Wt: 351.78
InChI Key: HTMZDGDKGMERGJ-UHFFFAOYSA-N
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Description

6-chloro-4-({1,4-dioxa-8-azaspiro[45]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a chromenone core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-({1,4-dioxa-8-azaspiro[45]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting from simpler precursor moleculesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness makes it particularly valuable for specific applications in research and industry .

Properties

IUPAC Name

6-chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5/c18-13-8-12-11(7-16(21)24-15(12)9-14(13)20)10-19-3-1-17(2-4-19)22-5-6-23-17/h7-9,20H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMZDGDKGMERGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=O)OC4=CC(=C(C=C34)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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